molecular formula C18H15F2N3OS B3007464 N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-25-7

N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3007464
CAS No.: 537679-25-7
M. Wt: 359.39
InChI Key: QSKWQFVRHFXHRO-UHFFFAOYSA-N
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Description

“N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as thioureas . Thioureas are compounds containing the thiourea functional group, which is structurally similar to urea except that the oxygen atom is replaced by a sulfur atom . They have a general formula of (R1R2N)(R3R4N)C=S .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely be similar to those of other thiourea compounds. Thioureas can participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and serving as building blocks in the synthesis of more complex organic compounds .

Scientific Research Applications

Inhibitor Studies

  • Research has delved into structure-activity relationship studies to enhance oral bioavailability of compounds related to N,4-bis(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, focusing on modifications to the pyrimidine portion to improve cell-based activity and potential gastrointestinal permeability. Substitutions at the pyrimidine ring's positions have been explored to retain or enhance activity while ensuring compatibility with Lipinski's rule of 5 (Palanki et al., 2000).

Synthesis and Characterization

  • Novel synthesis methods have been developed for related compounds, utilizing various catalysts and conditions to achieve moderate to high yields. For example, sodium hydrogen sulfate has been employed as a nontoxic and affordable catalyst for the synthesis of N,4-diaryl derivatives, demonstrating the effectiveness of this approach in three-component reactions (Gein et al., 2018).

Exploration of New Compounds

  • The search for new compounds with potential applications in various fields has led to the synthesis of derivatives through eco-friendly procedures, such as sonication, which offers advantages like reduced reaction times and higher yields. These novel compounds are being studied for their structural characteristics and potential biological activities (Dabholkar & Ansari, 2010).

Properties

IUPAC Name

N,4-bis(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKWQFVRHFXHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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